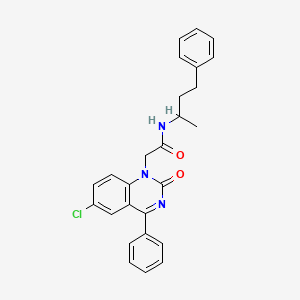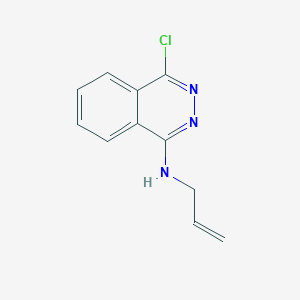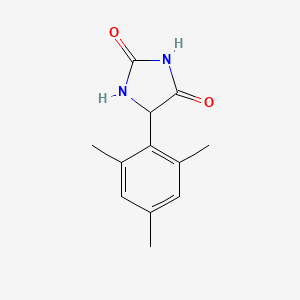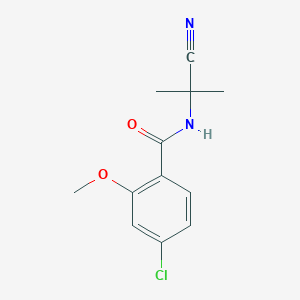
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to various physiological effects. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
作用机制
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the α- and β-subunits, resulting in increased AMPK activity. AMPK activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has also been shown to activate other signaling pathways, including the mTOR and AKT pathways.
Biochemical and physiological effects:
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In skeletal muscle cells, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway. In neurodegenerative disorders, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide improves mitochondrial function and reduces oxidative stress by activating AMPK.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the downstream effects of AMPK activation without interference from other signaling pathways. However, one limitation of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide to avoid cytotoxic effects.
未来方向
There are several future directions for research on 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential therapeutic applications of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in neurodegenerative disorders warrant further investigation.
合成方法
The synthesis of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxybenzoyl chloride, which is reacted with 4-chloroaniline to form 4-chloro-N-(2-methoxybenzoyl)aniline. This intermediate is then reacted with isobutyronitrile to form 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, which is 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide.
科学研究应用
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been extensively studied in various scientific fields, including metabolism, cancer, and neurodegenerative disorders. In metabolism, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to potential therapeutic applications for type 2 diabetes. In cancer, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to improve mitochondrial function and reduce oxidative stress, suggesting potential therapeutic applications for Parkinson's and Alzheimer's diseases.
属性
IUPAC Name |
4-chloro-N-(2-cyanopropan-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,7-14)15-11(16)9-5-4-8(13)6-10(9)17-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMPXZRONEUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)
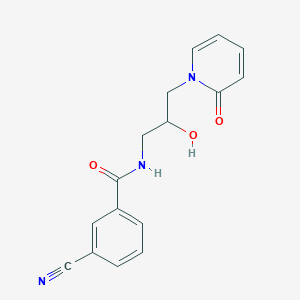
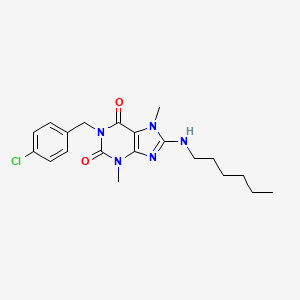
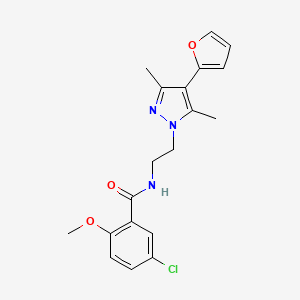
![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)
